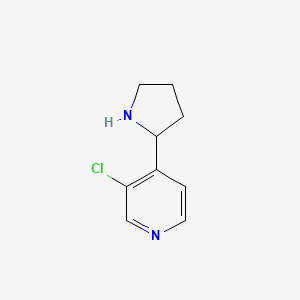

3-Chloro-4-(pyrrolidin-2-yl)pyridine

Beschreibung

3-Chloro-4-(pyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a pyrrolidine moiety at the 4-position. This structure combines the aromaticity of pyridine with the conformational flexibility of pyrrolidine, making it a versatile scaffold in medicinal chemistry and drug discovery.

- Molecular formula: C₉H₁₁ClN₂ (inferred from analogs like (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine ).

- Molar mass: ~182.65 g/mol (calculated based on formula).

- Key functional groups: Chlorine (electron-withdrawing), pyrrolidine (basic nitrogen), and pyridine (aromatic ring).

Synthetic routes to similar compounds often involve multicomponent reactions, such as the condensation of substituted anilines with cyclohexanedione derivatives in ethanol with piperidine catalysis .

Eigenschaften

Molekularformel |

C9H11ClN2 |

|---|---|

Molekulargewicht |

182.65 g/mol |

IUPAC-Name |

3-chloro-4-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C9H11ClN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2 |

InChI-Schlüssel |

BJFLZPUCPJFQNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NC1)C2=C(C=NC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyrrolidin-2-yl)pyridine typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction of N-acylaziridines and alkenes.

Substitution on Pyridine Ring: The chloro group can be introduced to the pyridine ring through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 3-Chloro-4-(pyrrolidin-2-yl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding pyridine N-oxide.

Reduction: Formation of 3-chloro-4-(pyrrolidin-2-yl)pyridine derivatives with reduced functional groups.

Substitution: Formation of 3-substituted-4-(pyrrolidin-2-yl)pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including potential drug candidates for treating various diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: It is used in studies to understand the structure-activity relationship (SAR) of pyrrolidine-containing compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Halogen Effects :

- The chlorine atom in 3-Chloro-4-(pyrrolidin-2-yl)pyridine increases molar mass and polarizability compared to its fluoro analog (166.20 vs. 182.65 g/mol) . Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity in substitution reactions.

- In contrast, fluorine’s smaller atomic radius and higher electronegativity could improve metabolic stability in drug-like molecules .

Pyrrolidine vs. Other Substituents: The pyrrolidine group introduces basicity (pKₐ ~11 for free amine) and conformational flexibility, which can influence binding to biological targets. For example, compound Q13 (with a pyrrolidine-linked nitro group) showed antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .

Spectroscopic Signatures: IR: C-Cl stretching in chloro-pyridines appears near 718 cm⁻¹, while C=O (in Q13) and NO₂ stretches occur at 1670 cm⁻¹ and 1550/1340 cm⁻¹, respectively . ¹H NMR: Pyrrolidine protons in analogs resonate between δ 1.75–2.40 ppm (methylene groups) and δ 4.69 ppm (methine), with aromatic pyridine protons at δ 7.19–7.78 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.